5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a tetrahydronaphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is the serotonin 7 receptor (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This receptor plays a significant role in the regulation of circadian rhythms and thermoregulation.
Mode of Action
this compound interacts with its target, the 5-HT7 receptor, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT7 receptor, activating it and leading to a series of events within the cell.
Biochemical Pathways
Upon activation of the 5-HT7 receptor, there is an increase in cyclic adenosine monophosphate (cAMP) inside the cell . This increase in cAMP levels triggers a cascade of events leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity and ultimately affecting cellular function.
Result of Action
The activation of the 5-HT7 receptor by this compound leads to a variety of cellular effects. For example, in a study on rats, it was found to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers.
Biochemical Analysis
Biochemical Properties
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with the 5-hydroxytryptamine receptor 7 (5-HT7), which is involved in neurotransmission and has implications in neurological disorders . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to either inhibition or activation of the biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving pancreatic tumor cells, derivatives of this compound have been shown to induce cell death via mitochondrial superoxide production and caspase activation . This indicates its potential role in modulating apoptosis and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to act as an agonist for sigma-2 receptors, which are implicated in cell proliferation and apoptosis . The binding of this compound to sigma-2 receptors triggers a cascade of intracellular events, including the generation of reactive oxygen species (ROS) and activation of caspases, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its anti-ulcer effects via 5-HT7 receptor activation are sustained over a period of hours in rat models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as anti-ulcerogenic properties . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. The threshold effects and safe dosage ranges need to be carefully determined through comprehensive animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and levels of various metabolites, influencing overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, its uptake in pancreatic tumor cells occurs partially through endocytosis . The compound’s localization and accumulation in specific tissues can significantly impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies using fluorescent derivatives of this compound have shown that it predominantly localizes in the endoplasmic reticulum and lysosomes . This localization is essential for its role in inducing apoptosis and modulating cellular stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole moiety.
Scientific Research Applications
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share the tetrahydronaphthalene moiety and have been studied for their affinity to 5-HT7 receptors.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are structurally similar due to the presence of aromatic heterocycles.
Uniqueness
5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVINPKTSLZDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342137-94-3 | |
Record name | 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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